Topological Polar Surface Area (TPSA) and Lipophilicity: 5-Amino vs. 3-Amino Positional Isomer Differentiation
The target compound (CAS 1521412-60-1) displays a computed XLogP3-AA of -0.8 and a TPSA of 55.1 Ų, as reported in PubChem [1]. The 3-amino positional isomer (CAS 45673-16-3) exhibits a comparable computed LogP of -0.7 [2]. While their lipophilicities are nearly equivalent, the differential amino-group positioning alters the spatial distribution of hydrogen-bonding capacity—a critical determinant in structure-based drug design where 5-amino vs. 3-amino vectors project distinct pharmacophoric geometries from the piperidinone core [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.8 (PubChem computed) |
| Comparator Or Baseline | 3-Amino-6-methylpiperidin-2-one (CAS 45673-16-3): LogP = -0.7 (vendor-reported) |
| Quantified Difference | ΔLogP ≈ 0.1 unit (comparable lipophilicity) |
| Conditions | Computed/predicted values; 25 °C, standard conditions |
Why This Matters
The near-equivalent LogP values confirm that both isomers offer similar passive membrane permeability potential, but the divergent TPSA vector orientation makes the 5-amino isomer preferable when a specific exit vector from the piperidinone ring is required for target engagement.
- [1] PubChem Compound Summary CID 83478726, 5-Amino-6-methylpiperidin-2-one. XLogP3-AA = -0.8; TPSA = 55.1 Ų. View Source
- [2] Chem-Space, 3-Amino-6-methylpiperidin-2-one Properties. CAS 45673-16-3. LogP = -0.7. View Source
- [3] PubChem Compound Summary CID 83478726, 5-Amino-6-methylpiperidin-2-one. Hydrogen Bond Donor Count = 2; Hydrogen Bond Acceptor Count = 2. View Source
